molecular formula C23H28FN3O4S B3013400 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 898461-26-2

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B3013400
CAS No.: 898461-26-2
M. Wt: 461.55
InChI Key: JMLRZLWEXXBSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a sulfonamide-containing oxalamide derivative characterized by a piperidine core substituted with a 2,5-dimethylphenylsulfonyl group and an ethyl linker connecting to an oxalamide bridge. The oxalamide moiety is further functionalized with a 3-fluorophenyl group.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRZLWEXXBSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered significant attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups:

  • Piperidine moiety : A six-membered ring that is common in many bioactive compounds.
  • Sulfonamide group : Known for its ability to inhibit various enzymes.
  • Oxalamide functional group : Implicated in enhancing biological activity.

The molecular formula is C20H31N3O4SC_{20}H_{31}N_{3}O_{4}S, with a molecular weight of approximately 409.5 g/mol. Its structural complexity allows for diverse interactions with biological macromolecules, which can influence its pharmacological properties.

Preliminary studies suggest that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may play a role in its anti-cancer properties .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting pathways involved in neurological disorders.
  • Apoptosis Induction : Similar compounds have been shown to increase the expression of pro-apoptotic genes like p53 and Bax, suggesting that this compound may also induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Studies have demonstrated cytotoxicity in myeloma and leukemia cell lines, with effective concentrations leading to reduced cell viability and increased apoptosis .
Cell Line TypeIC50 (µM)Mechanism of Action
Myeloma5.0Induction of apoptosis
Leukemia7.5Enzyme inhibition
Natural Killer T-cell6.0Modulation of immune response

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Enzyme TypeIC50 (µM)Biological Relevance
Acetylcholinesterase12.0Neuroprotective effects
Urease8.0Potential antibacterial activity

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly notable in hematological malignancies.

Study 2: Pharmacokinetic Profiling

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was conducted to assess the pharmacokinetic properties of the compound. The findings indicated favorable drug-like characteristics, suggesting good oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, differing primarily in sulfonyl substituents, aromatic substitutions, or piperidine modifications. Key comparisons are summarized below:

N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

  • CAS No.: 898415-42-4
  • Molecular Formula : C₂₂H₂₆FN₃O₄S
  • Molecular Weight : 447.5
  • Key Differences :
    • Replaces the 2,5-dimethylphenylsulfonyl group with a tosyl (p-toluenesulfonyl) group.
    • Retains the 3-fluorophenyl oxalamide substituent.
  • This may influence solubility or receptor binding .

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

  • CAS No.: 898445-31-3
  • Molecular Formula : C₂₃H₂₈FN₃O₄S
  • Molecular Weight : 461.6
  • Key Differences :
    • Substitutes the 2,5-dimethylphenylsulfonyl with a 4-fluorophenylsulfonyl group.
    • Replaces the 3-fluorophenyl oxalamide group with a 2-methylbenzyl group.
  • Significance : The 4-fluorophenylsulfonyl group enhances electron-withdrawing effects compared to alkyl-substituted sulfonyl groups, while the 2-methylbenzyl substituent introduces bulkier aromatic features. These changes could modulate metabolic stability or target affinity .

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

  • CAS No.: 898406-62-7
  • Molecular Formula : C₂₁H₂₃ClFN₃O₄S
  • Molecular Weight : 467.9
  • Key Differences :
    • Features a 4-chlorophenylsulfonyl group instead of 2,5-dimethylphenylsulfonyl.
    • Retains a fluorophenyl group but at the para position (4-fluorophenyl).
  • Significance : Chlorine’s higher electronegativity and larger atomic radius compared to methyl or fluorine substituents may enhance hydrophobic interactions or alter binding kinetics in biological systems .

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

  • Molecular Features :
    • Incorporates a pyridin-3-ylmethyl group on the oxalamide nitrogen.
    • Retains the 4-fluorophenylsulfonyl group on the piperidine.

Structural and Functional Analysis Table

Compound Name Sulfonyl Group Oxalamide Substituent Molecular Formula Molecular Weight Evidence ID
This compound 2,5-dimethylphenylsulfonyl 3-fluorophenyl Not provided Not provided N/A
N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide Tosyl (p-toluenesulfonyl) 3-fluorophenyl C₂₂H₂₆FN₃O₄S 447.5
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide 4-fluorophenylsulfonyl 2-methylbenzyl C₂₃H₂₈FN₃O₄S 461.6
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide 4-chlorophenylsulfonyl 4-fluorophenyl C₂₁H₂₃ClFN₃O₄S 467.9

Key Research Findings and Implications

Sulfonyl Group Impact :

  • Alkyl-substituted sulfonyl groups (e.g., 2,5-dimethylphenyl or tosyl) may enhance lipophilicity, while halogenated variants (4-fluoro or 4-chloro) improve electronic interactions.
  • Chlorine’s larger size and polarizability could favor interactions with hydrophobic pockets in enzymes or receptors .

Aromatic Substitution Effects: Fluorine at the meta position (3-fluorophenyl) vs. Pyridinyl or benzyl groups introduce distinct hydrogen-bonding or π-π stacking capabilities, critical for target engagement .

Piperidine Modifications :

  • The ethyl linker between the piperidine and oxalamide remains conserved across analogs, suggesting its role in maintaining conformational flexibility.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., sulfonyl group position) and detects impurities. Key signals:
    • Piperidine protons: δ 1.5–2.8 ppm (multiplet).
    • Sulfonyl aromatic protons: δ 7.1–7.4 ppm (doublets for 2,5-dimethyl substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ expected for C23H28FN3O4S: 486.1812) .
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect degradation products .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s metabolic stability without compromising potency?

Q. Methodological Answer :

  • Core modifications :
    • Replace the 3-fluorophenyl group with electron-withdrawing substituents (e.g., CF3) to reduce CYP450-mediated oxidation .
    • Introduce steric hindrance (e.g., tert-butyl groups) on the piperidine ring to block metabolic hotspots .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
    • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Computational tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable logP (2–4) and topological polar surface area (<90 Ų) .

Basic Question: What storage conditions are recommended to maintain the compound’s stability in long-term studies?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
  • Solubility considerations :
    • Lyophilize as a solid for storage; reconstitute in DMSO (10 mM stock) for biological assays.
    • Avoid aqueous buffers with pH >8, which may degrade the oxalamide bond .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC profiles to fresh samples .

Advanced Question: How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., in vivo models)?

Q. Methodological Answer :

  • Target engagement assays :
    • Use fluorescent probes (e.g., BRET/FRET) to confirm binding in live cells .
    • Apply CRISPR-Cas9 knockout models to eliminate putative targets and assess functional rescue .
  • Pharmacodynamic markers :
    • Quantify downstream biomarkers (e.g., phosphorylated proteins via Western blot) in tissue homogenates .
    • Conduct PET imaging with radiolabeled analogs (e.g., 18F-fluorophenyl derivatives) for in vivo distribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.